molecular formula C26H25N5O3S B11658351 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11658351
M. Wt: 487.6 g/mol
InChI Key: PVSGAGGFXVIAAU-WPWMEQJKSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazide with an isothiocyanate under controlled conditions.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl derivative with an aldehyde or ketone to form the acetohydrazide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Researchers investigate its effects on various enzymes and cellular pathways, exploring its potential as an enzyme inhibitor or modulator.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-31-25(20-12-14-21(33-2)15-13-20)29-30-26(31)35-18-24(32)28-27-17-19-8-7-11-23(16-19)34-22-9-5-4-6-10-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

PVSGAGGFXVIAAU-WPWMEQJKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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